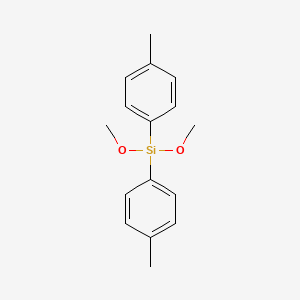

Dimethoxydi-p-tolylsilane

描述

Dimethoxydi-p-tolylsilane is a chemical compound with the CAS Number: 92779-72-1. Its molecular weight is 272.42 . It is a liquid at room temperature and is stored under an inert atmosphere .

Molecular Structure Analysis

The IUPAC name for Dimethoxydi-p-tolylsilane is dimethoxy[bis(4-methylphenyl)]silane . The InChI code for this compound is 1S/C16H20O2Si/c1-13-5-9-15(10-6-13)19(17-3,18-4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 .

Physical And Chemical Properties Analysis

Dimethoxydi-p-tolylsilane is a liquid at room temperature . It should be stored under an inert atmosphere at room temperature .

科学研究应用

Interface Stabilization in Electrochemical Systems

Dimethoxydimethylsilane (DODSi) has been utilized as an interface stabilizing additive in electrochemical systems, specifically for layered Ni-rich oxide cathodes. It effectively scavenges HF through a selective reaction, protecting Ni-rich cathodes against HF corrosion and enhancing the electrochemical performance by improving surface stability. This results in higher specific capacity and retention under in situ HF generating conditions, indicating its potential for improving the longevity and efficiency of batteries and similar devices (Jang & Yim, 2017).

Hydrogen Production from Water

In the context of hydrogen production, a system involving platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst has been studied. This system demonstrates the photogeneration of hydrogen from water using [Pt(tolylterpyridine)(phenylacetylide)]+ as a photosensitizer and triethanolamine as a sacrificial reducing agent. The study showcases the potential of such components in sustainable hydrogen production, highlighting the efficiency and effectiveness of the system under specific conditions (Du, Knowles, & Eisenberg, 2008).

Silyl-functionalized Additives for High Voltage Cathode Material

Silyl-functionalized dimethoxydimethylsilane has been proposed as a multi-functional additive for stable cycling of layered nickel-rich cathode material at high voltage. Unlike typical functional additives, it does not create artificial cathode-electrolyte interfaces through electrochemical oxidation due to its stability under anodic polarization. Its main role is scavenging nucleophilic fluoride species produced by electrolyte decomposition, enhancing interfacial stability and thus, improving performance in high-voltage applications (Jang, Jung, & Yim, 2018).

Antimicrobial Surface Modifications

Research has explored the antimicrobial effects of surface modifications using organosilanes, including dimethoxydimethylsilane, on polyethylene. These modifications aim to reduce bacterial cell attachment and biofilm formation by Aeromonas hydrophila, demonstrating significant potential in creating antimicrobial surfaces for medical and water industry applications. The modified surfaces exhibited enhanced antiadhesive and antibacterial characteristics, suggesting the effectiveness of dimethoxydimethylsilane in these contexts (Kręgiel & Niedzielska, 2014).

Overcharge Protection in Lithium-ion Batteries

Dimethoxydiphenylsilane (DDS) has been investigated as an electrolyte additive for overcharge protection in lithium-ion batteries. It can electrochemically polymerize upon overcharging, forming a protective layer on electrodes and separators, which increases internal resistance and improves safety during overcharge states without significantly affecting cell performance. This application underscores the potential of DDS in enhancing the safety and reliability of lithium-ion batteries (Chen et al., 2013).

安全和危害

属性

IUPAC Name |

dimethoxy-bis(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2Si/c1-13-5-9-15(10-6-13)19(17-3,18-4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIZIGBTHTUEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473824 | |

| Record name | Dimethoxydi-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethoxydi-p-tolylsilane | |

CAS RN |

92779-72-1 | |

| Record name | Dimethoxydi-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxydi-p-tolylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

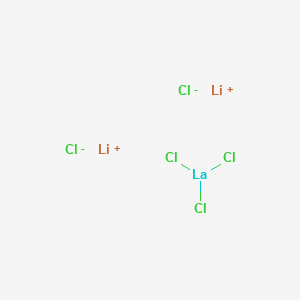

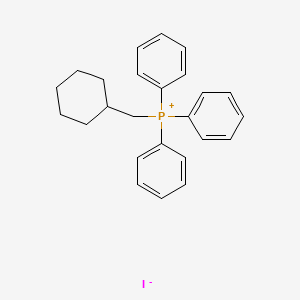

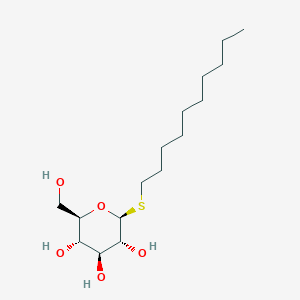

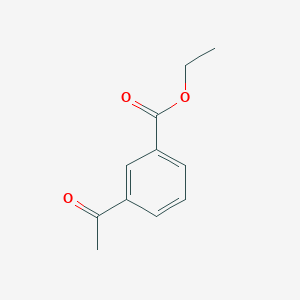

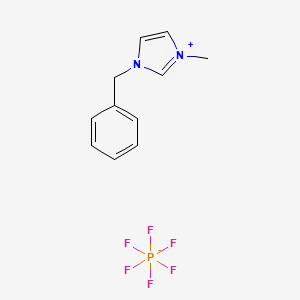

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

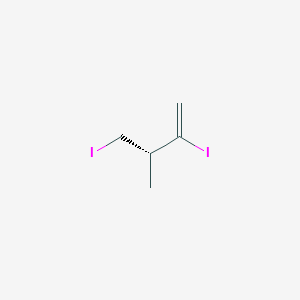

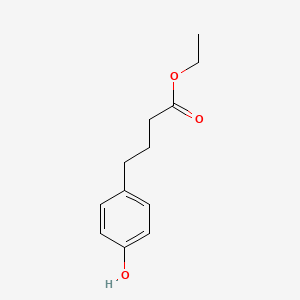

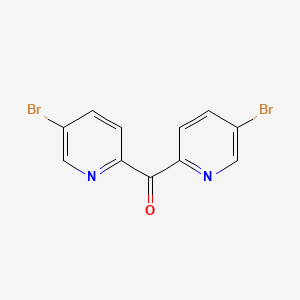

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)

![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)

![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)

![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)